molecular formula C6H13IO2 B1314102 1,1-Diethoxy-2-iodoethane CAS No. 51806-20-3

1,1-Diethoxy-2-iodoethane

Cat. No.: B1314102
CAS No.: 51806-20-3
M. Wt: 244.07 g/mol
InChI Key: FWNJFIHTBFQKJD-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-iodoethane is an organic iodine compound . It has a molecular weight of 244.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 . This compound contains a total of 21 bonds, including 8 non-H bonds, 4 rotatable bonds, and 2 aliphatic ethers .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius .

Scientific Research Applications

Catalytic Reactive Distillation for Renewable Source Conversion

The production of acetals like 1,1 diethoxy butane from bioethanol and butanal, as described by Agirre et al. (2011), highlights a sustainable approach to synthesizing compounds related to 1,1-Diethoxy-2-iodoethane. Their research focuses on catalytic reactive distillation using Amberlyst 47 resin, demonstrating higher conversions than equilibrium at the same temperatures, indicating the potential for efficient, renewable chemical production processes (Agirre et al., 2011).

Efficient Synthesis of Acetals

He and Liu (2014) reported an efficient synthesis method for 1,1-diethoxyethane (DEE), a close relative of this compound, through sequential ethanol reactions using silica-supported copper and H-Y zeolite catalysts. This study is significant as it achieved high yields from ethanol, pointing to the effectiveness of such catalysts in synthesizing acetals (He & Liu, 2014).

Halogen Bonding and Structural Analysis

Hettstedt et al. (2016) explored the CuI-catalyzed addition of iodine to create cyclization products, demonstrating the relevance of halogen bonding in crystal structures. This research provides insights into the structural and bonding properties of iodine-containing compounds similar to this compound (Hettstedt et al., 2016).

Bio-derived Oxygenated Compound for Diesel Engines

Frusteri et al. (2007) examined 1,1-diethoxyethane as a bio-derived oxygenated compound for use in diesel engines. Their study assessed the potential of such compounds, obtainable from bio-ethanol, in reducing pollutant emissions, highlighting the environmental applications of acetals (Frusteri et al., 2007).

Reactive Distillation for Bioenergy

Agirre et al. (2010) also contributed to the development of a reactive distillation process for producing 1,1 Diethoxy butane from bioalcohol. This research aligns with sustainable energy goals, providing a model for the reactive distillation process that predicts promising results for bioenergy production (Agirre et al., 2010).

Conformations in Matrix Isolation Infrared Studies

Venkatesan and Viswanathan (2011) explored the conformations of 1,1-diethoxyethane usingmatrix isolation infrared spectroscopy, providing valuable insights into the structural properties of similar diethoxy compounds. Their work contributes to a deeper understanding of molecular behavior, which is crucial for the development and application of such chemicals in various scientific fields (Venkatesan & Viswanathan, 2011).

Modified Carbohydrates Synthesis

The work by Valdersnes et al. (2012) on the synthesis of modified carbohydrates using derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, a related compound, showcases the potential of this compound derivatives in creating new carbohydrate analogs. This research opens up possibilities for novel applications in biochemistry and pharmacology (Valdersnes et al., 2012).

Iodination and Peroxidation in One-Pot Synthesis

Wang et al. (2017) developed a method for the difunctionalization of alkenes with iodine and TBHP at room temperature, leading to the production of 1-(tert-butylperoxy)-2-iodoethanes. This method, applicable to compounds like this compound, indicates its potential for creating synthetically valuable molecules through innovative synthesis techniques (Wang et al., 2017).

Photooxidation of Ethanol over Catalysts

Tanaka et al. (1994) investigated the selective production of 1,1-diethoxyethane through photooxidation of ethanol, a process that could be adapted for similar compounds. Their findings contribute to the understanding of catalytic processes and the potential for environmentally friendly chemical synthesis (Tanaka et al., 1994).

Safety and Hazards

This compound is classified as dangerous according to the GHS06 Signal Word . It has several hazard statements including H227, H301, H315, H319, H331, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

1,1-Diethoxy-2-iodoethane is a chemical compound with the molecular formula C6H13IO2 It is known to be involved in the synthesis of 1,1-diethoxyethane from ethanol .

Mode of Action

The compound acts as a catalyst in the one-pot oxidative dehydrogenation-acetalization route from ethanol to 1,1-diethoxyethane . This process involves two consecutive steps: the oxidative dehydrogenation of alcohol to acetaldehyde and the acetalization of acetaldehyde with ethanol . The compound facilitates these reactions under mild temperature conditions .

Biochemical Pathways

It plays a crucial role in the synthesis of 1,1-diethoxyethane from ethanol, which is a process of interest in both academia and industry .

Pharmacokinetics

Some of its physical and chemical properties have been reported . It has a density of 1.5±0.1 g/cm3, a boiling point of 186.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the efficient synthesis of 1,1-diethoxyethane from ethanol . This reaction occurs under mild temperature conditions and results in a high selectivity of 98.5% ± 0.5% to 1,1-diethoxyethane at an ethanol conversion of 87.0% ± 1.0% .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . The one-pot oxidative dehydrogenation-acetalization route from ethanol to 1,1-diethoxyethane, facilitated by this compound, occurs under 150 °C and ambient pressure . These conditions contribute to the high efficiency and selectivity of the reaction .

Biochemical Analysis

Biochemical Properties

1,1-Diethoxy-2-iodoethane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for enzymes that catalyze the substitution of iodine with other nucleophiles. The nature of these interactions often involves the formation of transient intermediates, where the iodine atom is replaced by another nucleophile, such as a hydroxyl or amino group. This substitution can lead to the formation of new chemical bonds and the modification of the compound’s structure .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolismAdditionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of enzymes involved in nucleophilic substitution reactions by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through oxidation, reduction, or hydrolysis reactions, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, the presence of this compound in the cytoplasm or nucleus can influence cellular processes such as gene expression and signal transduction .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, this compound localized in the mitochondria may affect mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and DNA replication .

Properties

IUPAC Name

1,1-diethoxy-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNJFIHTBFQKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500678
Record name 1,1-Diethoxy-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51806-20-3
Record name 1,1-Diethoxy-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxy-2-iodoethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of sodium bicarbonate (426.2 g, 5074 mmol) in acetone was added sodium iodide (760.3 g, 5074 mmol) and 2-bromo-1,1-diethoxyethane (500 g, 2537 mmol). The reaction mixture was allowed to reflux for 8 hours. The reaction mixture was then filtered and the solvent evaporated. Ether was added and the reaction mixture filtered again. The ether was evaporated, leaving the title compound, 2-iodo-1,1-diethoxyethane, as an oil, which was further purified by column chromatography.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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